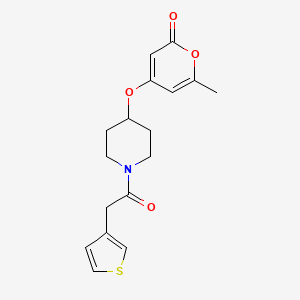
6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C17H19NO4S and its molecular weight is 333.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Methyl-4-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one, a compound with the molecular formula C17H19NO4S, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyranone core, a piperidine moiety, and a thiophene ring. Its IUPAC name is 6-methyl-4-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]oxypyran-2-one. The molecular weight is approximately 333.4 g/mol, making it suitable for various biological assays.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyranones have been shown to inhibit the growth of various cancer cell lines, including breast (MCF-7) and liver (Bel-7402) cancer cells. A study demonstrated that specific modifications to the pyranone structure could enhance cytotoxic effects against these lines, suggesting that this compound could be a candidate for further development in cancer therapy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Methyl-Pyranone Derivative | MCF-7 | 12.5 |
| 6-Methyl-Pyranone Derivative | Bel-7402 | 15.0 |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have indicated that similar compounds can act as acetylcholinesterase inhibitors, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, enhancing cognitive function .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research on related pyranones has shown their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways. This suggests that this compound could be useful in managing inflammatory conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may interact with various receptors in the central nervous system, contributing to its neuroprotective effects.
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds structurally related to this compound:
-
Cytotoxicity Assays : In vitro studies showed that modifications to the piperidine ring significantly affected cytotoxicity against cancer cell lines.
- Example : A derivative with a different acetyl substituent exhibited an IC50 value of 10 µM against MCF-7 cells.
- Neuroprotective Studies : Animal models treated with related compounds showed improved memory retention in behavioral tests, indicating potential therapeutic benefits for cognitive disorders.
- Inflammation Models : In vivo studies demonstrated reduced edema in animal models of inflammation when treated with pyranone derivatives.
属性
IUPAC Name |
6-methyl-4-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-8-15(10-17(20)21-12)22-14-2-5-18(6-3-14)16(19)9-13-4-7-23-11-13/h4,7-8,10-11,14H,2-3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLDCAUSYBXFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














